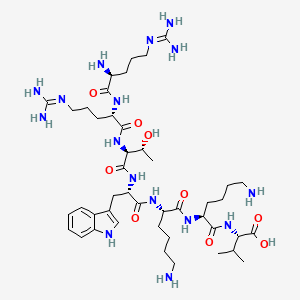![molecular formula C12H18O6 B14215374 2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) CAS No. 566189-58-0](/img/structure/B14215374.png)
2,2'-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is an organic compound with the molecular formula C12H18O6. It is a derivative of hydroquinone, where the hydroxyl groups are replaced by ethoxy groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) typically involves the reaction of 2,5-dimethoxy-1,4-dihydroxybenzene with ethylene oxide under basic conditions. The reaction proceeds as follows:
- Dissolve 2,5-dimethoxy-1,4-dihydroxybenzene in a suitable solvent such as tetrahydrofuran (THF).
- Add a base such as potassium carbonate to the solution.
- Introduce ethylene oxide to the reaction mixture and stir at room temperature for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
- Continuous feeding of 2,5-dimethoxy-1,4-dihydroxybenzene and ethylene oxide into the reactor.
- Maintaining the reaction temperature and pressure to optimize the reaction rate.
- Continuous removal of the product and purification using industrial-scale techniques such as distillation or crystallization.
化学反応の分析
Types of Reactions
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to its hydroquinone derivative.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or acids like sulfuric acid (H2SO4).
Major Products
Oxidation: Produces quinones.
Reduction: Yields hydroquinone derivatives.
Substitution: Results in various substituted phenolic compounds depending on the substituent introduced.
科学的研究の応用
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of 2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate oxidative stress by scavenging free radicals and inhibiting oxidative enzymes. It also influences cellular signaling pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Hydroquinone: The parent compound with hydroxyl groups instead of ethoxy groups.
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol): A similar compound with different substituents on the phenylene ring.
Bisphenol A: Another phenolic compound with similar structural features but different functional groups.
Uniqueness
2,2’-[(2,5-Dimethoxy-1,4-phenylene)bis(oxy)]di(ethan-1-ol) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
566189-58-0 |
|---|---|
分子式 |
C12H18O6 |
分子量 |
258.27 g/mol |
IUPAC名 |
2-[4-(2-hydroxyethoxy)-2,5-dimethoxyphenoxy]ethanol |
InChI |
InChI=1S/C12H18O6/c1-15-9-7-12(18-6-4-14)10(16-2)8-11(9)17-5-3-13/h7-8,13-14H,3-6H2,1-2H3 |
InChIキー |
LVVAOIISBVDIHE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1OCCO)OC)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)
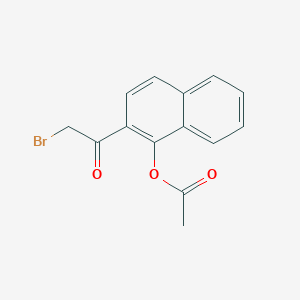
![[(Pentafluorophenyl)imino]propadien-1-one](/img/structure/B14215299.png)

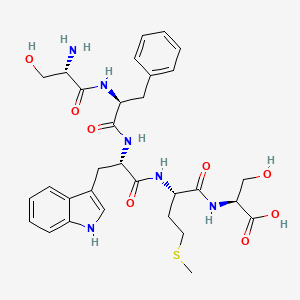
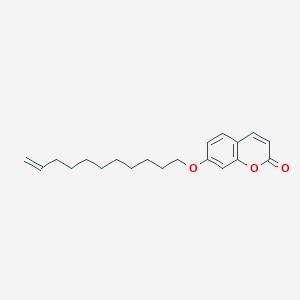
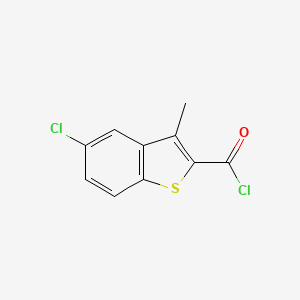
![1,1'-[Decane-1,10-diylbis(oxymethylene)]dipyrene](/img/structure/B14215352.png)
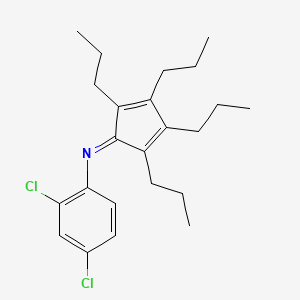
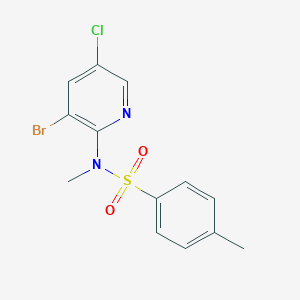

![Pyrazinamine, N-[(3-chlorophenyl)methyl]-5-(4-pyridinyl)-](/img/structure/B14215378.png)
![3,3-Diphenyl-N-[2-(piperidin-1-yl)ethyl]propan-1-amine](/img/structure/B14215383.png)
